- Preparation of benzoxazine compounds as β2-adrenoceptor agonists, China, , ,

Cas no 926319-53-1 (8-(Bromoacetyl)-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one)

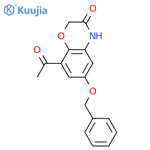

926319-53-1 structure

商品名:8-(Bromoacetyl)-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one

CAS番号:926319-53-1

MF:C17H14BrNO4

メガワット:376.201364040375

CID:844584

8-(Bromoacetyl)-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one 化学的及び物理的性質

名前と識別子

-

- 6-(Benzyloxy)-8-(2-bromoacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one

- 2H-1,4-Benzoxazin-3(4H)-one, 8-(2-bromoacetyl)-6-(phenylmethoxy)-

- 8-(2-bromoacetyl)-6-phenylmethoxy-4H-1,4-benzoxazin-3-one

- 8-(Bromoacetyl)-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one

- 8-(bromoacetyl)-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one:

- 8-(2-Bromoacetyl)-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one (ACI)

- Olodaterol Impurity 20

-

- インチ: 1S/C17H14BrNO4/c18-8-15(20)13-6-12(22-9-11-4-2-1-3-5-11)7-14-17(13)23-10-16(21)19-14/h1-7H,8-10H2,(H,19,21)

- InChIKey: BSFCOXSPKRDYSL-UHFFFAOYSA-N

- ほほえんだ: O=C1COC2C(=CC(=CC=2C(CBr)=O)OCC2C=CC=CC=2)N1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 23

- 回転可能化学結合数: 5

8-(Bromoacetyl)-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one セキュリティ情報

- ちょぞうじょうけん:Sealed in dry,2-8°C

8-(Bromoacetyl)-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B679315-5mg |

8-(Bromoacetyl)-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one |

926319-53-1 | 5mg |

$ 201.00 | 2023-04-18 | ||

| Chemenu | CM155443-1g |

6-(Benzyloxy)-8-(2-bromoacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one |

926319-53-1 | 95% | 1g |

$*** | 2023-05-29 | |

| TRC | B679315-10mg |

8-(Bromoacetyl)-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one |

926319-53-1 | 10mg |

$ 356.00 | 2023-04-18 | ||

| eNovation Chemicals LLC | Y1299659-1g |

6-(benzyloxy)-8-(2-bromoacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one |

926319-53-1 | 95% | 1g |

$650 | 2024-06-03 | |

| Ambeed | A492056-1g |

6-(Benzyloxy)-8-(2-bromoacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one |

926319-53-1 | 95% | 1g |

$1625.0 | 2025-02-27 | |

| eNovation Chemicals LLC | Y1299659-1g |

6-(benzyloxy)-8-(2-bromoacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one |

926319-53-1 | 95% | 1g |

$650 | 2025-02-21 | |

| Chemenu | CM155443-1g |

6-(Benzyloxy)-8-(2-bromoacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one |

926319-53-1 | 95% | 1g |

$617 | 2021-06-08 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1749331-1g |

6-(Benzyloxy)-8-(2-bromoacetyl)-2h-benzo[b][1,4]oxazin-3(4h)-one |

926319-53-1 | 98% | 1g |

¥5714.00 | 2024-04-25 | |

| Ambeed | A492056-250mg |

6-(Benzyloxy)-8-(2-bromoacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one |

926319-53-1 | 95% | 250mg |

$650.0 | 2025-02-27 | |

| Alichem | A019094280-1g |

6-(Benzyloxy)-8-(2-bromoacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one |

926319-53-1 | 95% | 1g |

$628.00 | 2023-08-31 |

8-(Bromoacetyl)-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Tetrabutylammonium tribromide Solvents: Methanol , 1,4-Dioxane ; 2 h, 20 °C

1.2 Solvents: Water ; 1 h, cooled

1.2 Solvents: Water ; 1 h, cooled

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Tetrabutylammonium tribromide Solvents: Methanol , 1,4-Dioxane ; 2 h, rt

1.2 Solvents: Water ; 2 h, 0 °C

1.2 Solvents: Water ; 2 h, 0 °C

リファレンス

- Design, synthesis and biological evaluation of 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one derivatives as potent β2-adrenoceptor agonists, Bioorganic & Medicinal Chemistry, 2020, 28(1),

合成方法 3

はんのうじょうけん

リファレンス

- Intermediates in the preparation of (R)-6-hydroxy-8-{1-hydroxy-2-[2-(4-methoxyphenyl)-1,1-dimethylethylamino]ethyl}-4H-benzo[1,4]oxazin-3-one hydrochloride, IP.com Journal, 2016, 16, 1-12

合成方法 4

はんのうじょうけん

1.1 Reagents: Tetrabutylammonium tribromide Solvents: Methanol , 1,4-Dioxane ; 2 h, 20 °C

リファレンス

- Preparation of 2H-1,4-benzoxazin-3-ones as betamimetics, World Intellectual Property Organization, , ,

合成方法 5

はんのうじょうけん

1.1 Reagents: Tetrabutylammonium bromide Solvents: Methanol , 1,4-Dioxane ; 20 °C; 2 h, 20 °C

1.2 Reagents: Water ; 15 min, 20 °C; 20 °C → 3 °C; 1 h, 3 °C

1.2 Reagents: Water ; 15 min, 20 °C; 20 °C → 3 °C; 1 h, 3 °C

リファレンス

- Preparation of substituted benzoxazinones by reacting protected 8-(2R)-oxiranyl-6-phenylmethoxy-2H-1,4-benzoxazin-3(4H)-ones with aralkylamines followed by hydrogenation of resulting protected benzoxazinone intermediates, World Intellectual Property Organization, , ,

合成方法 6

はんのうじょうけん

1.1 Reagents: Bromine Catalysts: Aluminum chloride Solvents: 1,4-Dioxane ; 0 °C; 30 min, 0 °C; 0 °C → rt; 4 h, rt

リファレンス

- Class of bifunctional compounds with quaternary ammonium salt structure, World Intellectual Property Organization, , ,

合成方法 7

はんのうじょうけん

1.1 Reagents: Tetrabutylammonium tribromide Solvents: Methanol , 1,4-Dioxane ; 30 min, 20 °C

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

リファレンス

- β2-Receptor stimulant, preparation method and application, China, , ,

8-(Bromoacetyl)-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one Raw materials

8-(Bromoacetyl)-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one Preparation Products

8-(Bromoacetyl)-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one 関連文献

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614

926319-53-1 (8-(Bromoacetyl)-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one) 関連製品

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:926319-53-1)8-(Bromoacetyl)-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one

清らかである:99%

はかる:1g

価格 ($):565.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:926319-53-1)6-(苄氧基)-8-(2-溴乙酰基)-2H-苯并[1,4]恶嗪-3(4H)-酮

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ